![molecular formula C5H10O B2581173 [(1S,2S)-2-methylcyclopropyl]methanol CAS No. 183904-10-1; 21003-36-1](/img/structure/B2581173.png)
[(1S,2S)-2-methylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by reduction reactions. One common method involves the use of diazomethane and a suitable alkene to form the cyclopropyl ring, followed by reduction with lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Pd/C, hydrogen gas
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
[(1S,2S)-2-methylcyclopropyl]methanol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its unique structural features.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, potentially modulating their activity .
Comparison with Similar Compounds
[(1S,2S)-2-methylcyclopropyl]methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the methyl group on the cyclopropyl ring, resulting in different chemical and biological properties.
2-methylcyclopropanol: The hydroxyl group is directly attached to the cyclopropyl ring, leading to different reactivity.
Cyclopropylcarbinol: Similar structure but with different stereochemistry, affecting its interactions and applications.
This compound stands out due to its unique combination of a cyclopropyl ring and a hydroxyl group, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
183904-10-1; 21003-36-1 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.134 |
IUPAC Name |
[(1S,2S)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
SHEINYPABNPRPM-CRCLSJGQSA-N |
SMILES |
CC1CC1CO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


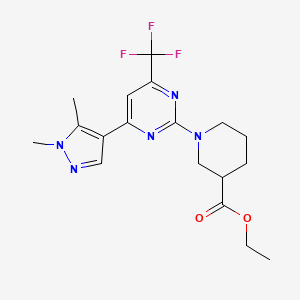
![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)
![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)
![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)
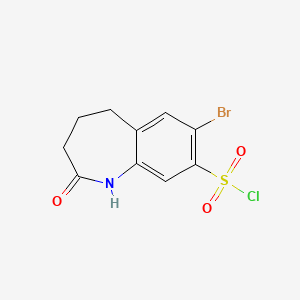
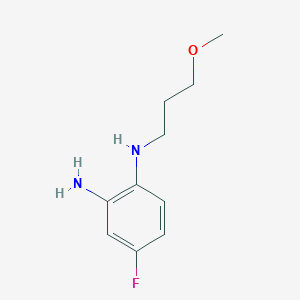
![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)
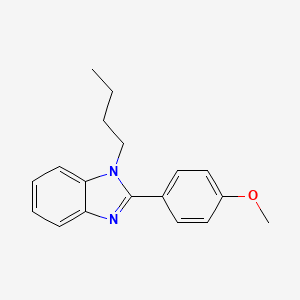
![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)
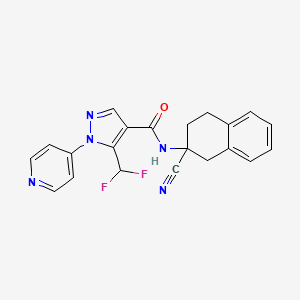
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2581112.png)
